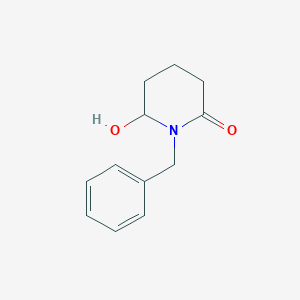![molecular formula C25H30N6O2 B13936698 6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13936698.png)
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is a synthetic compound known for its role as a cyclin-dependent kinase (CDK) inhibitor. It is commonly referred to in the context of cancer treatment, particularly for its efficacy in inhibiting the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the acetyl group: This step involves acetylation using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the cyclopentyl group: This is usually done through a substitution reaction using cyclopentyl halides.
Incorporation of the piperazin-1-yl-phenylamino moiety: This step involves nucleophilic substitution reactions to attach the piperazine and phenylamine groups to the core structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds .
科学研究应用
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying CDK inhibition and structure-activity relationships.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
作用机制
The compound exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression from the G1 to S phase. By binding to the ATP-binding site of these kinases, it prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism involves the disruption of the CDK4/6-cyclin D complex, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb) and blocking cell cycle progression .
相似化合物的比较
Similar Compounds
Palbociclib: Another CDK4/6 inhibitor with a similar structure and mechanism of action.
Ribociclib: Shares the same target kinases but differs in its pharmacokinetic profile.
Abemaciclib: Known for its higher selectivity and different metabolic pathways
Uniqueness
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific structural modifications that enhance its binding affinity and selectivity for CDK4/6. These modifications contribute to its efficacy and reduced side effects compared to other similar compounds .
属性
分子式 |
C25H30N6O2 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
6-acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H30N6O2/c1-16-21-15-27-25(28-18-7-9-19(10-8-18)30-13-11-26-12-14-30)29-23(21)31(20-5-3-4-6-20)24(33)22(16)17(2)32/h7-10,15,20,26H,3-6,11-14H2,1-2H3,(H,27,28,29) |
InChI 键 |
QJWIKMKAGFNAJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=CC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)
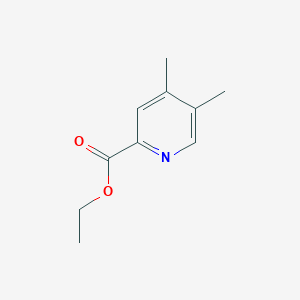
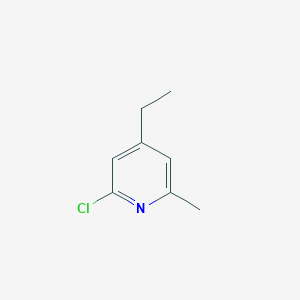
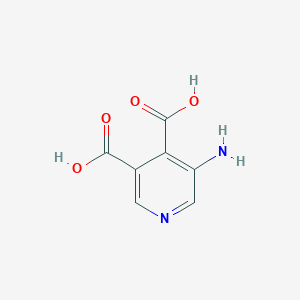

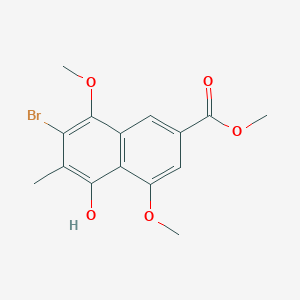
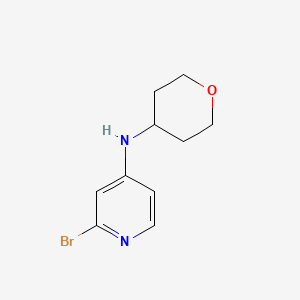
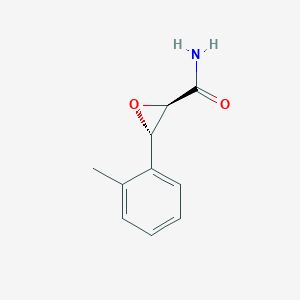
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B13936656.png)
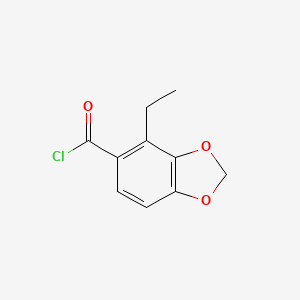
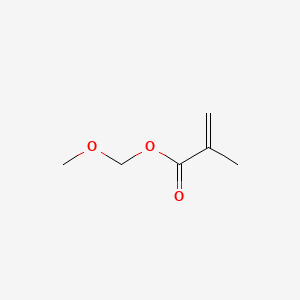

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 4,4a,5,6-tetrahydro-1-oxo-, ethyl ester](/img/structure/B13936668.png)
